Cas no 69103-65-7 (2-hydroxy-6-methylbenzene-1-sulfonic acid)

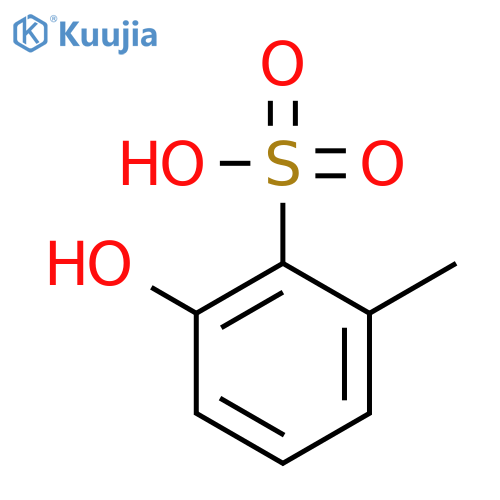

69103-65-7 structure

商品名:2-hydroxy-6-methylbenzene-1-sulfonic acid

2-hydroxy-6-methylbenzene-1-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-6-methylbenzenesulfonic Acid

- KB-173113

- 2-methyl-6-oxidanyl-benzenesulfonic acid

- A836355

- 2-Hydroxy-6-methyl-benzolsulfonsaeure

- 3-methylphenol-2-sulphonic acid

- AC1MI2W0

- FT-0655264

- m-Cresol sulfonic acid

- 2-hydroxy-6-methyl-benzenesulfonic acid

- 2-hydroxy-6-methylbenzene-1-sulfonic acid

- m-cresolsulfonic acid

- EN300-1091641

- SCHEMBL563387

- DB-074121

- 69103-65-7

- AKOS015889344

- Metacresol-2-sulfonic acid

- DTXSID00388491

- Benzenesulfonic acid, 2-hydroxy-6-methyl-

- Q16EQ83BQD

- m-Kresolsulfonsaure

- Q27286877

- DTXCID10339499

- 2-hydroxy-6-methyl-Benzenesulfonicacid

- UNII-Q16EQ83BQD

-

- MDL: MFCD00216840

- インチ: InChI=1S/C7H8O4S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)

- InChIKey: ODLIHNXQTJXBDT-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC=C1)O)S(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 188.01433g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 188.01433g/mol

- 単一同位体質量: 188.01433g/mol

- 水素結合トポロジー分子極性表面積: 83Ų

- 重原子数: 12

- 複雑さ: 241

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 74.6

2-hydroxy-6-methylbenzene-1-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH36955-50mg |

2-Hydroxy-6-methylbenzenesulfonic acid |

69103-65-7 | 95% | 50mg |

$1295.00 | 2024-04-19 | |

| A2B Chem LLC | AH36955-100mg |

2-Hydroxy-6-methylbenzenesulfonic acid |

69103-65-7 | 95% | 100mg |

$1554.00 | 2024-04-19 | |

| Aaron | AR00FTHJ-100mg |

2-Hydroxy-6-methylbenzenesulfonic acid |

69103-65-7 | 95% | 100mg |

$2010.00 | 2023-12-15 | |

| 1PlusChem | 1P00FT97-100mg |

2-Hydroxy-6-methylbenzenesulfonic acid |

69103-65-7 | 95% | 100mg |

$1846.00 | 2024-04-22 | |

| eNovation Chemicals LLC | D329013-1kg |

m-Cresol sulfonic acid |

69103-65-7 | 95% | 1kg |

$3850 | 2024-08-03 | |

| 1PlusChem | 1P00FT97-50mg |

2-Hydroxy-6-methylbenzenesulfonic acid |

69103-65-7 | 95% | 50mg |

$1542.00 | 2024-04-22 | |

| Aaron | AR00FTHJ-50mg |

2-Hydroxy-6-methylbenzenesulfonic acid |

69103-65-7 | 95% | 50mg |

$1671.00 | 2023-12-15 | |

| Ambeed | A1014755-1g |

2-Hydroxy-6-methyl-benzenesulfonic acid |

69103-65-7 | 95% | 1g |

$3144.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D329013-1kg |

m-Cresol sulfonic acid |

69103-65-7 | 95% | 1kg |

$3850 | 2025-02-27 | |

| Enamine | EN300-1091641-0.05g |

2-hydroxy-6-methylbenzene-1-sulfonic acid |

69103-65-7 | 95% | 0.05g |

$1197.0 | 2023-10-27 |

2-hydroxy-6-methylbenzene-1-sulfonic acid 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

69103-65-7 (2-hydroxy-6-methylbenzene-1-sulfonic acid) 関連製品

- 80-48-8(methyl 4-methylbenzene-1-sulfonate)

- 80-40-0(Ethyl p-toluenesulfonate)

- 81-11-8(4,4’-Diaminostilbene-2,2’-disulfonic Acid, 95+%)

- 82-49-5(1-Anthraquinonesulfonicacid)

- 84-87-7(4-hydroxynaphthalene-1-sulfonic acid)

- 87-02-5(2-Amino-5-naphthol-7-sulfonic Acid)

- 76-61-9(2-{4-hydroxy-2-methyl-5-(propan-2-yl)phenyl(1Z)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidenemethyl}benzene-1-sulfonic acid)

- 88-39-1(4-Formylbenzene-1,3-disulfonic acid)

- 88-44-8(2-Amino-5-methylbenzene-1-sulfonic Acid)

- 90-51-7(6-Amino-\u200b4-\u200bhydroxy-2-naphthalenesulfonic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69103-65-7)2-hydroxy-6-methylbenzene-1-sulfonic acid

清らかである:99%

はかる:1g

価格 ($):2830.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:69103-65-7)2-Hydroxy-6-methylbenzenesulfonic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ